Scientific Field: Organic Chemistry
Application Summary: This research involved the synthesis of the enantiomerically pure substrate ®-2-phenylethanol-1,1,2-d3 . The study was part of ongoing research on stereoselective enzymatic reactions .
Methods of Application: The reaction product was distilled at 95°C and 2 torr .
Results: The reduction of methyl (S)-(+)-mandelate produced the expected 2-phenylethanol and the unexpected optically pure 1-phenylethanol .
Scientific Field: Biocatalysis
Application Summary: This study involved the enantioselective biotransformations of (R,S)-1-phenylethanol using various catalytic systems . The systems contained ionic liquids and n-heptane or toluene as a reaction medium, vinyl acetate or isopropenyl acetate as an acetylating agent, and lipases from Burkholderia cepacia or Candida rugosa .
Methods of Application: The study used Burkholderia cepacia lipase, vinyl acetate, and n-heptane with [EMIM] [BF 4] to obtain enantiomerically pure 1-phenylethyl acetate .
Results: The enantiomeric excess of products was ee p = 98.9%, with a conversion c = 40.1%, and a high value of enantioselectivity E > 200 . The use of ionic liquids allowed the enzyme to be reused in 5 reaction cycles, ensuring the high operational stability of the protein .
Scientific Field: Bioengineering
Application Summary: This study aimed to synthesize 2-phenylethanol from various carbon sources using solvent-tolerant Pseudomonas putida DOT-T1E derivatives .
Methods of Application: The study involved the identification of the limiting step in the biosynthesis of phenylalanine and its conversion to 2-PE in the P. putida chassis . The study also generated mutant derivatives that are more efficient .
2,2,2-Trideuterio-1-phenylethanol is a deuterated derivative of 1-phenylethanol, characterized by the presence of three deuterium atoms at the methyl group. Its molecular formula is and it has a molecular weight of approximately 126.19 g/mol. This compound is notable for its unique isotopic composition, which can influence its physical and chemical properties compared to its non-deuterated counterpart. The compound appears as a colorless liquid and is often utilized in various scientific research applications, particularly in studies involving isotopic labeling.
2,2,2-Trideuterio-1-phenylethanol's primary function is as an isotopic tracer. Due to the presence of deuterium, its behavior can be monitored using techniques like nuclear magnetic resonance (NMR) spectroscopy. This allows scientists to track the movement and transformation of the molecule within a system, providing valuable insights into reaction mechanisms, metabolic pathways, and other biological processes [].
The presence of deuterium alters reaction kinetics and mechanisms, making it a valuable tool in mechanistic studies.
While specific biological activity data for 2,2,2-trideuterio-1-phenylethanol is limited, its parent compound, 1-phenylethanol, exhibits various biological activities. It has been noted for its role as a metabolite in certain organisms and may have antimicrobial properties. The deuterated form may also influence metabolic pathways due to the kinetic isotope effect, potentially altering its pharmacokinetics and biological interactions.
Synthesis of 2,2,2-trideuterio-1-phenylethanol typically involves the following methods:
The applications of 2,2,2-trideuterio-1-phenylethanol include:
Interaction studies involving 2,2,2-trideuterio-1-phenylethanol focus on its behavior in biological systems and its interaction with enzymes or receptors. The presence of deuterium may alter binding affinities and reaction rates compared to non-deuterated compounds. These studies are crucial for understanding the impact of isotopic substitution on biological activity and pharmacodynamics.
Similar compounds to 2,2,2-trideuterio-1-phenylethanol include:
Compound Name | Formula | Characteristics |
---|---|---|
1-Phenylethanol | Non-deuterated form; widely used in industry. | |
2-Phenylethanol | Achiral isomer; different physical properties. | |
α-Methylbenzyl alcohol | Similar structure; used in flavoring and fragrance. | |
1,3-Diphenylpropan-1-one | Related aromatic compound; used in organic synthesis. |
The uniqueness of 2,2,2-trideuterio-1-phenylethanol lies in its isotopic labeling which provides insights into reaction mechanisms through kinetic isotope effects that are not observable with non-deuterated analogs. This makes it particularly valuable in advanced chemical research and metabolic studies where tracking molecular behavior is essential.
Corrosive;Acute Toxic;Irritant